molecular formula C11H8N2 B12826711 6-Methylisoquinoline-1-carbonitrile

6-Methylisoquinoline-1-carbonitrile

Cat. No.: B12826711
M. Wt: 168.19 g/mol
InChI Key: DYUCMZAGPSLZAB-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-1-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target proteins. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Isoquinoline-1-carbonitrile
  • 1-Methylisoquinoline-6-carbonitrile
  • 6-Methoxyquinoline

Comparison: 6-Methylisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to isoquinoline-1-carbonitrile, the methyl group at the 6-position enhances its reactivity and potential biological activity. Similarly, 1-Methylisoquinoline-6-carbonitrile and 6-Methoxyquinoline have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

6-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-2-3-10-9(6-8)4-5-13-11(10)7-12/h2-6H,1H3

InChI Key

DYUCMZAGPSLZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=C2)C#N

Origin of Product

United States

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